PAR-2-IN-2

Description

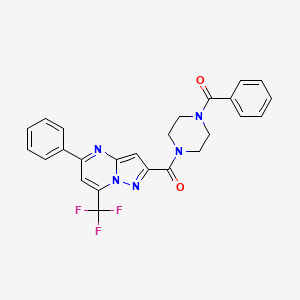

The exact mass of the compound 2-[(4-benzoyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is 479.15690938 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl-[4-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N5O2/c26-25(27,28)21-15-19(17-7-3-1-4-8-17)29-22-16-20(30-33(21)22)24(35)32-13-11-31(12-14-32)23(34)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPGHKKHKOINAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Action of PAR-2-IN-2: A Technical Guide to its Inhibitory Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PAR-2-IN-2, a known inhibitor of Protease-Activated Receptor 2 (PAR-2). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the available data on this compound and situates its function within the broader context of PAR-2 signaling and antagonism. While detailed primary literature on this compound, also identified as compound P-596, is not extensively published, this guide amalgamates information from chemical databases with the established principles of PAR-2 pharmacology to elucidate its core mechanism.

Introduction to Protease-Activated Receptor 2 (PAR-2)

Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain perception, and tissue repair. Unlike conventional GPCRs that are activated by ligand binding, PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor to initiate downstream signaling cascades.

The Mechanism of Action of this compound

This compound (CAS: 313986-65-1) is a small molecule inhibitor of Protease-Activated Receptor 2. Its mechanism of action is understood through its differential inhibitory effects on PAR-2 activation by the synthetic agonist peptide SLIGKV versus the protease trypsin.

Available data indicates that this compound is effective at inhibiting PAR-2 activation induced by the agonist peptide SLIGKV, which mimics the tethered ligand. However, it is significantly less effective at blocking activation by trypsin. This suggests that this compound likely acts as a competitive antagonist at the binding site of the tethered ligand on the receptor. By occupying this site, it prevents the intramolecular binding of the newly exposed N-terminus after proteolytic cleavage or the binding of activating peptides like SLIGKV. It does not appear to directly inhibit the enzymatic activity of proteases like trypsin.

Quantitative Data for this compound and Other Antagonists

The inhibitory potency of this compound has been quantified, providing a basis for its characterization. Below is a summary of this data, presented alongside other known PAR-2 antagonists for comparative purposes.

| Compound | Target | Assay | IC50 |

| This compound (P-596) | PAR-2 | SLIGKV-induced signaling | 10.79 μM |

| This compound (P-596) | Trypsin | Trypsin-induced signaling | > 200 μM |

| FSLLRY-NH2 | PAR-2 | PAR-2 activation | - |

| C391 | PAR-2 | 2-at-LIGRL-NH2-induced Ca2+ signaling | 1.30 μM |

| GB88 | PAR-2 | PAR-2 activated Ca2+ release | 2 μM |

Signaling Pathways Modulated by PAR-2 Inhibition

Activation of PAR-2 leads to the engagement of multiple intracellular signaling pathways, primarily through the coupling of G proteins. The inhibition of PAR-2 by antagonists like this compound is expected to attenuate these downstream signals.

Caption: PAR-2 Signaling and Point of Inhibition by this compound.

Experimental Protocols for Characterizing PAR-2 Inhibitors

While the specific protocols used to characterize this compound are not publicly detailed, the following represents standard methodologies employed in the field for assessing PAR-2 antagonist activity.

Calcium Mobilization Assay

This assay is a primary method for assessing the functional activity of PAR-2, which couples to Gq proteins to induce intracellular calcium release.

Objective: To determine the ability of an antagonist to inhibit agonist-induced intracellular calcium mobilization in PAR-2 expressing cells.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines stably overexpressing human PAR-2 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Pre-incubation: The dye solution is removed, and cells are incubated with varying concentrations of the test antagonist (e.g., this compound) for a defined period.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A PAR-2 agonist (e.g., SLIGKV or trypsin) is injected into the wells, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

-

Data Analysis: The increase in fluorescence upon agonist addition is quantified. The IC50 value for the antagonist is calculated by plotting the percent inhibition against the antagonist concentration.

Caption: General Workflow for a Calcium Mobilization Assay.

ERK1/2 Phosphorylation Assay (In-Cell Western)

This assay measures the activation of the MAPK/ERK pathway, another key downstream signaling event of PAR-2 activation.

Objective: To assess the inhibitory effect of an antagonist on agonist-induced phosphorylation of ERK1/2.

Methodology:

-

Cell Culture and Plating: PAR-2 expressing cells are cultured and seeded in 96-well plates as described above.

-

Serum Starvation: Cells are serum-starved for a period to reduce basal ERK phosphorylation.

-

Antagonist Pre-treatment: Cells are pre-treated with various concentrations of the antagonist.

-

Agonist Stimulation: A PAR-2 agonist is added for a short duration (e.g., 5-10 minutes) to stimulate ERK phosphorylation.

-

Cell Fixation and Permeabilization: The cells are fixed with formaldehyde and permeabilized with a detergent-based buffer.

-

Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK) and a normalization antibody (e.g., total ERK or a nuclear stain). This is followed by incubation with species-specific secondary antibodies conjugated to different fluorophores.

-

Imaging and Quantification: The plate is scanned on an imaging system, and the fluorescence intensities for pERK and the normalization control are quantified.

-

Data Analysis: The ratio of pERK to the normalization control is calculated, and the IC50 of the antagonist is determined.

Logical Relationship of this compound's Mechanism

The available data for this compound points to a specific mode of antagonism that distinguishes between different methods of receptor activation.

Caption: Logical Flow of this compound's Selective Antagonism.

Conclusion

This compound is a valuable tool for researchers studying the physiological and pathological roles of PAR-2. Its mechanism as a competitive antagonist of the tethered ligand binding site allows for the specific interrogation of PAR-2 signaling pathways initiated by agonist peptides or the tethered ligand itself. The provided data and representative experimental protocols offer a framework for the further investigation and application of this compound in preclinical research and drug development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

Navigating the Labyrinth of PAR-2 Inhibition: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-Activated Receptor 2 (PAR-2) has emerged as a compelling therapeutic target for a spectrum of inflammatory, fibrotic, and nociceptive disorders. A member of the G protein-coupled receptor (GPCR) superfamily, PAR-2 is uniquely activated by serine proteases, which unmask a tethered ligand that initiates downstream signaling. This distinct activation mechanism presents both opportunities and challenges for inhibitor design. This in-depth technical guide provides a comprehensive overview of the discovery and development of PAR-2 inhibitors, with a focus on the commercially available, yet sparsely documented, inhibitor PAR-2-IN-2. We delve into the core methodologies for inhibitor characterization, present key quantitative data for a range of inhibitors, and provide detailed experimental protocols and visual workflows to aid researchers in this dynamic field.

Introduction: The Rationale for Targeting PAR-2

Protease-Activated Receptor 2 (PAR-2) is a key player in the body's response to tissue injury and inflammation. It is expressed on a variety of cell types, including epithelial cells, endothelial cells, immune cells, and neurons. Activation of PAR-2 by proteases such as trypsin and mast cell tryptase triggers a cascade of intracellular signaling events that contribute to the pathophysiology of numerous diseases, including atopic dermatitis, inflammatory bowel disease, and chronic pain. The development of potent and selective PAR-2 inhibitors is therefore a promising therapeutic strategy.

One such inhibitor that has become commercially available is this compound, also referred to as compound P-596. While public domain information regarding its discovery and development is limited, its availability provides a tool for researchers to probe PAR-2 function. This guide will use this compound as a reference point while drawing on the broader landscape of PAR-2 inhibitor development to provide a comprehensive technical resource.

The PAR-2 Signaling Cascade: A Multi-faceted Network

The activation of PAR-2 initiates a complex network of intracellular signaling pathways, primarily through the coupling to various G proteins and the recruitment of β-arrestins. Understanding these pathways is crucial for designing and interpreting experiments aimed at inhibitor characterization.

Caption: Simplified PAR-2 signaling pathways.

Discovery and Characterization of PAR-2 Inhibitors

The journey of discovering and developing a PAR-2 inhibitor involves a series of rigorous in vitro and in vivo evaluations to determine its potency, selectivity, and mechanism of action.

Key Classes of PAR-2 Inhibitors

A diverse range of chemical scaffolds has been explored in the quest for effective PAR-2 antagonists. These can be broadly categorized as:

-

Peptide and Peptidomimetic Inhibitors: Early inhibitors were often derived from the PAR-2 tethered ligand sequence. While useful as research tools, they often suffer from poor pharmacokinetic properties.

-

Small Molecule Inhibitors: These represent the most promising class for therapeutic development due to their potential for oral bioavailability and improved drug-like properties. This compound falls into this category, as do other well-studied inhibitors like C391 and I-287.

-

Antibodies and Biologics: Monoclonal antibodies targeting the extracellular domain of PAR-2 offer high specificity and have entered clinical development.

Quantitative Assessment of Inhibitor Potency

The potency of a PAR-2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values are determined through various functional assays that measure the downstream consequences of PAR-2 activation.

| Inhibitor | Assay Type | Agonist | Cell Line | IC50 / Ki | Reference |

| This compound | Calcium Mobilization | SLIGKV-NH2 | Not Specified | 10.79 µM | Vendor Data |

| This compound | Not Specified | Trypsin | Not Specified | >200 µM | Vendor Data |

| C391 | Calcium Mobilization | 2-at-LIGRL-NH2 | 16HBE14o- | 1.3 µM | [1] |

| I-287 | Gq Activation | SLIGKV-NH2 | HEK293 | 45-390 nM | [2] |

| K-14585 | Radioligand Binding | [3H]-2-furoyl-LIGRL-NH2 | Human PAR-2 | Ki = 0.627 µM | [3] |

| GB88 | Calcium Mobilization | Not Specified | Not Specified | 2 µM | [4] |

| AZ3451 | Calcium Mobilization | SLIGKV | Not Specified | 23 nM | [2] |

| AZ8838 | Radioligand Binding | [3H]-AZ8838 | Wild-type PAR2 | 4.2 µM |

Core Experimental Protocols for Inhibitor Characterization

A multi-pronged approach employing a battery of in vitro assays is essential to comprehensively characterize a novel PAR-2 inhibitor. Below are detailed methodologies for three key assays.

Calcium Mobilization Assay

This assay is a primary screening method to identify compounds that block the Gαq-mediated release of intracellular calcium upon PAR-2 activation.

Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:

-

Cell Culture: Plate cells stably or transiently expressing PAR-2 (e.g., HEK293, HT-29) in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add the PAR-2 inhibitor at a range of concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Initiate reading to establish a baseline fluorescence, then inject the PAR-2 agonist (e.g., SLIGKV-NH2 or trypsin) and continue to measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the ability of an inhibitor to block the interaction of β-arrestin with the activated PAR-2, a key event in receptor desensitization and G protein-independent signaling.

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Protocol:

-

Cell Line Generation: Utilize a cell line (e.g., U2OS, CHO) stably or transiently co-expressing PAR-2 and a β-arrestin recruitment reporter system (e.g., DiscoveRx PathHunter®, Promega Tango™). These systems often rely on enzyme fragment complementation or BRET.

-

Cell Plating: Seed the cells in a white, opaque 96-well plate and culture overnight.

-

Compound and Agonist Addition: Add the PAR-2 inhibitor at various concentrations and incubate. Subsequently, add the PAR-2 agonist. The incubation times will be dependent on the specific reporter system used.

-

Signal Detection: Add the detection reagents as per the manufacturer's protocol and measure the resulting luminescence or fluorescence signal.

-

Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Plot the signal against the inhibitor concentration to determine the IC50.

ERK1/2 Phosphorylation Assay

Activation of PAR-2 can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) through both G protein-dependent and β-arrestin-dependent pathways. This assay quantifies the level of phosphorylated ERK1/2 as a measure of receptor activation.

Caption: Workflow for an ERK1/2 phosphorylation assay.

Detailed Protocol:

-

Cell Culture and Starvation: Plate cells expressing PAR-2 in a suitable format (e.g., 96-well plate). Prior to the assay, serum-starve the cells for several hours to overnight to reduce basal levels of ERK phosphorylation.

-

Inhibitor and Agonist Treatment: Pre-incubate the cells with the PAR-2 inhibitor at various concentrations. Then, stimulate the cells with a PAR-2 agonist for a short period, typically 5-15 minutes.

-

Cell Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK1/2.

-

Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 and total ERK1/2 can be quantified using various methods, including:

-

Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-ERK1/2 and total ERK1/2.

-

ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated and total ERK1/2.

-

Homogeneous Time-Resolved Fluorescence (HTRF): Employ a proximity-based assay using fluorescently labeled antibodies.

-

-

Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the inhibitor concentration to determine the IC50.

Future Directions and Conclusion

The field of PAR-2 inhibitor discovery is rapidly advancing, driven by a deeper understanding of the receptor's role in disease and the development of novel screening technologies. The emergence of inhibitors like this compound, alongside more extensively characterized molecules, provides the research community with valuable tools to further dissect the complexities of PAR-2 signaling. Future efforts will likely focus on developing inhibitors with improved selectivity, oral bioavailability, and tailored signaling bias to maximize therapeutic efficacy while minimizing off-target effects. The detailed methodologies and comparative data presented in this guide are intended to empower researchers to navigate this exciting and challenging area of drug discovery.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Way to Selective PARP‐2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives | Semantic Scholar [semanticscholar.org]

The Role of Protease-Activated Receptor 2 (PAR-2) in Inflammatory Response Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protease-Activated Receptor 2 (PAR-2)

Protease-Activated Receptor 2 (PAR-2) is a unique member of the G protein-coupled receptor (GPCR) superfamily that functions as a sensor for extracellular proteases.[1][2] Unlike typical GPCRs that are activated by ligand binding, PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus.[3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[3] PAR-2 is expressed in a wide variety of cells involved in the inflammatory response, including immune cells (mast cells, neutrophils, macrophages), epithelial cells, and neurons.[4] Its activation is implicated in a broad spectrum of physiological and pathological processes, most notably inflammation, pain, and tissue repair. Consequently, PAR-2 has emerged as a significant therapeutic target for a range of inflammatory diseases. This guide provides an in-depth overview of PAR-2's role in inflammation, with a focus on its signaling pathways, the effects of its modulation, and detailed experimental protocols for its study.

PAR-2 Activation and Signaling Pathways

The activation of PAR-2 is an irreversible process initiated by serine proteases such as trypsin, mast cell tryptase, and coagulation factors. This unique activation mechanism leads to the propagation of downstream signals through two principal pathways: G protein-dependent and β-arrestin-dependent signaling.

G Protein-Dependent Signaling

Upon activation, PAR-2 couples to several G protein subtypes, including Gαq/11, Gα12/13, and Gαi, to initiate a variety of cellular responses.

-

Gαq/11 Pathway: This is the canonical signaling pathway for PAR-2. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho-guanine nucleotide exchange factors (RhoGEFs), leading to the activation of RhoA. This pathway is primarily involved in regulating cytoskeletal changes, cell migration, and differentiation.

-

Gαi Pathway: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

- 1. benchchem.com [benchchem.com]

- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]

Investigating PAR-2 Signaling: A Technical Guide to the Use of PAR-2-IN-2 and Other Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and tryptase, reveals a tethered ligand that initiates downstream signaling cascades. This makes PAR-2 an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of investigating PAR-2 signaling with a focus on the use of small molecule inhibitors, with a particular focus on the emergent inhibitor PAR-2-IN-2 and its more extensively characterized counterparts.

While the specific inhibitor this compound (also known as compound P-596) has been identified, publicly available data on its comprehensive pharmacological profile and detailed experimental applications remain limited. Therefore, this guide will leverage the extensive research conducted on other well-characterized PAR-2 antagonists, such as C391, AZ3451, GB88, and I-287, to provide a thorough understanding of the experimental approaches used to study PAR-2 signaling. These inhibitors serve as excellent surrogates for illustrating the principles and methodologies applicable to the investigation of any novel PAR-2 inhibitor.

PAR-2 Signaling Pathways

Activation of PAR-2 triggers a complex network of intracellular signaling pathways, primarily through the coupling to various G proteins, including Gαq/11, Gαi/o, and Gα12/13. These signaling cascades ultimately lead to diverse cellular responses.

Caption: Canonical PAR-2 signaling pathways.

Quantitative Data of Select PAR-2 Inhibitors

The following table summarizes key pharmacological data for this compound and other well-characterized PAR-2 inhibitors. This data is essential for designing experiments and interpreting results.

| Inhibitor | Target | Assay | Species | IC50 / Ki | Reference |

| This compound | PAR-2 | Inhibition of SLIGKV-induced signaling | Not Specified | IC50: 10.79 μM | [1][2] |

| PAR-2 | Inhibition of trypsin-induced signaling | Not Specified | IC50: >200 μM | [1][2] | |

| C391 | PAR-2 | Inhibition of peptidomimetic-induced Ca²⁺ signaling | Human | IC50: 1.30 μM | [3] |

| PAR-2 | Inhibition of peptidomimetic-induced pERK signaling | Human | IC50: ~14 µM | ||

| AZ3451 | PAR-2 | Inhibition of PAR-2 activation | Human | IC50: 23 nM | |

| PAR-2 | Inhibition of trypsin-induced Ca²⁺ signaling | Human | IC50: 6.6 μM | ||

| PAR-2 | Inhibition of SLIGRL-induced Ca²⁺ signaling | Human | IC50: 5.4 nM | ||

| GB88 | PAR-2 | Inhibition of PAR-2 activated Ca²⁺ release | Human | IC50: 2 μM | |

| PAR-2 | Competition with Eu-tagged 2f-LIGRLO-NH₂ | Human | Ki: 7.7 μM | ||

| I-287 | PAR-2 (Gαq) | Inhibition of hTrypsin-induced activation | Human | IC50: 45 nM | |

| PAR-2 (Gα13) | Inhibition of hTrypsin-induced activation | Human | IC50: 390 nM |

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of PAR-2 signaling. Below are protocols for key in vitro and in vivo assays.

In Vitro Assay: Calcium Mobilization

This assay is a primary method for assessing the potency of PAR-2 inhibitors in blocking Gq-mediated signaling.

Objective: To measure the ability of a test compound to inhibit PAR-2 agonist-induced intracellular calcium mobilization.

Materials:

-

Cells expressing PAR-2 (e.g., 16HBE14o-, HT-29, or HEK293 cells stably expressing PAR-2)

-

96-well black, clear-bottom tissue culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

PAR-2 agonist (e.g., Trypsin, SLIGKV-NH₂, or 2-furoyl-LIGRLO-NH₂)

-

Test inhibitor (e.g., this compound, C391)

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES. A typical final concentration is 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

-

Aspirate the culture medium from the cell plate and add the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells 2-3 times with HBSS with HEPES to remove extracellular dye. Leave a final volume of 100 µL in each well.

-

Assay:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Add the test inhibitor at various concentrations to the appropriate wells and incubate for a predetermined time (e.g., 2-15 minutes).

-

Program the instrument to measure baseline fluorescence for a short period before automatically injecting the PAR-2 agonist.

-

Continue to record the fluorescence intensity for several minutes after agonist addition.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each well.

-

Generate concentration-response curves for the inhibitor and calculate the IC50 value.

-

In Vitro Assay: MAPK/ERK Phosphorylation (Western Blot)

This assay determines the effect of a PAR-2 inhibitor on the activation of the MAPK/ERK signaling pathway.

Objective: To assess the ability of a test compound to inhibit PAR-2 agonist-induced phosphorylation of ERK1/2.

Materials:

-

Cells expressing PAR-2

-

6-well or 12-well tissue culture plates

-

Serum-free culture medium

-

PAR-2 agonist

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with the test inhibitor at various concentrations for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a PAR-2 agonist for a predetermined time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysates.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the phospho-ERK antibody.

-

Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated ERK to total ERK for each sample.

-

Determine the inhibitory effect of the test compound on PAR-2 agonist-induced ERK phosphorylation.

-

In Vivo Assay: Thermal Hyperalgesia

This assay evaluates the efficacy of a PAR-2 inhibitor in a PAR-2-dependent model of inflammatory pain.

Objective: To assess the ability of a test compound to reduce thermal hyperalgesia induced by a mast cell degranulating agent that activates PAR-2.

Materials:

-

Male mice (e.g., C57BL/6)

-

Compound 48/80 (mast cell degranulator)

-

Test inhibitor (e.g., C391)

-

Vehicle control

-

Plantar test apparatus (radiant heat source)

Procedure:

-

Acclimatization: Acclimate the mice to the experimental setup, including the plantar test apparatus, for several days before the experiment.

-

Baseline Measurement: Measure the baseline paw withdrawal latency of each mouse in response to the radiant heat source.

-

Drug Administration:

-

Administer the test inhibitor via the appropriate route (e.g., intraplantar injection) at various doses.

-

Administer the vehicle to the control group.

-

-

Induction of Hyperalgesia: Co-inject compound 48/80 with the test inhibitor or vehicle into the plantar surface of the hind paw.

-

Assessment of Thermal Nociception:

-

At various time points after the injection (e.g., 15, 30, 60, 120 minutes), place the mouse on the plantar test apparatus.

-

Apply the radiant heat source to the injected paw and record the latency for the mouse to withdraw its paw. A cut-off time is typically used to prevent tissue damage.

-

-

Data Analysis:

-

Calculate the change in paw withdrawal latency from baseline for each mouse.

-

Compare the paw withdrawal latencies between the inhibitor-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA). A significant increase in paw withdrawal latency in the treated groups indicates an analgesic effect.

-

Experimental Workflow and Logic

The investigation of a novel PAR-2 inhibitor typically follows a logical progression from in vitro characterization to in vivo validation.

Caption: A typical experimental workflow for characterizing a PAR-2 inhibitor.

Conclusion

The investigation of PAR-2 signaling is a dynamic field with significant therapeutic potential. While novel inhibitors like this compound are emerging, a thorough understanding of their mechanism and effects requires a systematic approach using well-established experimental protocols. This guide, by leveraging the extensive knowledge gained from studying well-characterized inhibitors, provides a comprehensive framework for researchers to design, execute, and interpret experiments aimed at elucidating the role of PAR-2 in health and disease and to evaluate the therapeutic potential of novel PAR-2 antagonists. The provided data tables, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for scientists and drug development professionals in this exciting area of research.

References

- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

PAR-2-IN-2: A Technical Guide for its Application in Cancer Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, has emerged as a significant target in cancer biology. Its activation by proteases in the tumor microenvironment initiates a cascade of signaling events that contribute to tumor progression, including proliferation, migration, invasion, and inflammation. The study of PAR2's role in oncology has been greatly advanced by the development of specific molecular tools. This technical guide focuses on PAR-2-IN-2, a small molecule inhibitor of PAR2, and its application as a research tool to dissect the complexities of PAR2 signaling in cancer.

This compound: A Profile

This compound (also known as compound P-596) is a valuable chemical probe for investigating the biological functions of PAR2. It acts as an inhibitor of PAR2, allowing for the targeted modulation of its activity in experimental settings.

Quantitative Data for PAR2 Modulators

The following tables summarize key quantitative data for this compound and other commonly used PAR2 antagonists, providing a comparative overview of their potencies.

| Compound | Target | Agonist | Assay Type | IC50 | Reference |

| This compound | PAR2 | SLIGKV | Not Specified | 10.79 µM | [1] |

| This compound | PAR2 | Trypsin | Not Specified | > 200 µM | [1] |

| I-191 | PAR2 | 2f-LIGRL-NH2 | Ca2+ Mobilization | pIC50: 7.2 ± 0.1 | [2] |

| I-191 | PAR2 | Bovine Trypsin | Ca2+ Mobilization | pIC50: 6.7 ± 0.1 | [2] |

| C391 | PAR2 | 2-at-LIGRL-NH2 | Ca2+ Signaling | 1.30 µM | [3] |

| AZ3451 | PAR2 | Not Specified | Not Specified | 23 nM |

PAR2 Signaling in Cancer Biology

Activation of PAR2 by proteases such as trypsin or tryptase cleaves the N-terminal domain, exposing a tethered ligand that binds to the receptor and triggers intracellular signaling. In the context of cancer, this signaling can promote tumorigenesis through multiple pathways.

Key Signaling Pathways

-

Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), influencing cell proliferation and migration.

-

β-Arrestin Pathway: Following activation, PAR2 can be phosphorylated, leading to the recruitment of β-arrestins. This can initiate G protein-independent signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), which is crucial for cell growth and survival.

-

Other G-protein pathways: PAR2 can also couple to G12/13 to activate RhoA, impacting the cytoskeleton and cell motility, and to Gi/o to modulate cAMP levels.

The diagram below illustrates the major signaling cascades initiated by PAR2 activation in cancer cells.

Experimental Protocols for Studying PAR2 with this compound

The following are representative protocols for key in vitro experiments to characterize the effects of this compound on PAR2 signaling and cancer cell functions. These protocols are based on established methodologies for other PAR2 antagonists and should be optimized for specific cell lines and experimental conditions.

Intracellular Calcium Mobilization Assay

This assay is fundamental for determining the potency of this compound in blocking Gq-mediated signaling.

Materials:

-

Cancer cell line expressing PAR2 (e.g., HT-29 colon cancer cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Physiological salt solution (e.g., HBSS)

-

This compound stock solution (in DMSO)

-

PAR2 agonist (e.g., SLIGKV-NH2 or trypsin)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM (e.g., 2-5 µM in HBSS) in the dark at 37°C for 45-60 minutes.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound (prepared in HBSS) to the wells. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Start the kinetic read to establish a baseline fluorescence. Inject the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80) and continue recording the fluorescence signal for several minutes.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (MAPK Pathway)

This assay evaluates the ability of this compound to inhibit PAR2-mediated activation of the MAPK signaling pathway.

Materials:

-

Cancer cell line expressing PAR2

-

Multi-well cell culture plates (e.g., 6-well or 12-well)

-

Serum-free cell culture medium

-

This compound stock solution

-

PAR2 agonist

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Serum Starvation: Grow cells in multi-well plates to near confluence. Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

-

Inhibitor Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Agonist Stimulation: Add the PAR2 agonist and incubate for a time determined to induce peak ERK1/2 phosphorylation (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against p-ERK1/2.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody against t-ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and t-ERK1/2. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal. Calculate the percentage of inhibition of ERK1/2 phosphorylation by this compound.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of this compound on cancer cell proliferation, which can be driven by PAR2 signaling.

Materials:

-

Cancer cell line

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound. Include appropriate controls (untreated and vehicle).

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of inhibition of cell proliferation for each concentration of this compound.

Cell Invasion/Migration Assay (e.g., Transwell Assay)

This assay determines the impact of this compound on the invasive or migratory capacity of cancer cells.

Materials:

-

Transwell inserts (with 8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free and serum-containing medium

-

This compound stock solution

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Insert Preparation: For invasion assays, coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound. Seed the cell suspension into the upper chamber of the Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixing and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with crystal violet.

-

Quantification: Count the stained cells in several random fields of view under a microscope.

-

Data Analysis: Calculate the percentage of inhibition of cell migration/invasion for each concentration of this compound compared to the control.

Experimental and Logical Workflow for Utilizing this compound

The following diagrams outline a typical experimental workflow for characterizing a PAR2 inhibitor and the logical framework for using this compound to investigate the role of PAR2 in cancer biology.

Conclusion

This compound is a valuable tool for researchers investigating the role of Protease-Activated Receptor 2 in cancer biology. Its ability to inhibit PAR2 signaling allows for the elucidation of the receptor's contribution to various cancer-related processes. By employing the quantitative data and experimental protocols outlined in this guide, scientists can effectively utilize this compound to advance our understanding of PAR2 as a therapeutic target in oncology and to facilitate the development of novel anti-cancer therapies.

References

An In-Depth Technical Guide to PAR-2-IN-1: A Protease-Activated Receptor 2 (PAR-2) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PAR-2-IN-1, a notable inhibitor of Protease-Activated Receptor 2 (PAR-2). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on inflammatory diseases and oncology where PAR-2 has been identified as a promising therapeutic target.

Chemical Structure and Properties

PAR-2-IN-1, also known by its MedChemExpress catalog number HY-138558, is a small molecule inhibitor belonging to the imidazopyridazine class of compounds.[1][2] Its development as a PAR-2 signaling pathway inhibitor highlights its potential for anti-inflammatory and anticancer applications.[1][2][3]

Chemical Structure

The definitive chemical structure and synthesis of PAR-2-IN-1 are detailed in the patent WO2015048245A1. Based on the information from this patent and supplier data, the structure and nomenclature are as follows:

-

IUPAC Name: 6-(4-chlorophenyl)-8-methyl-2-(methylamino)imidazo[1,2-b]pyridazin-3(2H)-one

-

Molecular Formula: C₁₂H₁₄ClN₃O₂

-

Molecular Weight: 267.71 g/mol

-

CAS Number: 1690176-75-0

Physicochemical Properties

Detailed physicochemical data for PAR-2-IN-1 is not extensively published in peer-reviewed literature. However, based on its chemical class and available information from suppliers, some general properties can be inferred. The imidazopyridazine scaffold suggests it is a heterocyclic compound. For experimental use, it is crucial to determine solubility in various solvents empirically. MedChemExpress suggests that a stock solution can be prepared in DMSO.

Table 1: Chemical and Physicochemical Properties of PAR-2-IN-1

| Property | Value | Reference |

| IUPAC Name | 6-(4-chlorophenyl)-8-methyl-2-(methylamino)imidazo[1,2-b]pyridazin-3(2H)-one | |

| Molecular Formula | C₁₂H₁₄ClN₃O₂ | |

| Molecular Weight | 267.71 g/mol | |

| CAS Number | 1690176-75-0 | |

| Appearance | Solid powder (visual inspection) | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for short term, -80°C for long term |

Biological Activity and Mechanism of Action

PAR-2-IN-1 is a selective inhibitor of the PAR-2 signaling pathway. PAR-2 is a G-protein coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling cascades.

The primary mechanism of action of PAR-2-IN-1 is the inhibition of this signaling pathway. While the exact binding mode (e.g., competitive, non-competitive, or allosteric) is not explicitly detailed in the currently available public information, as a PAR-2 antagonist, it likely interferes with the activation of the receptor by its tethered ligand.

In Vitro Potency

The inhibitory potency of PAR-2-IN-1 has been quantified, demonstrating its effectiveness in blocking PAR-2 mediated signaling.

Table 2: Biological Activity of PAR-2-IN-1

| Assay Type | Parameter | Value | Target Organism/Cell Line | Reference |

| PAR-2 Inhibition Assay | IC₅₀ | 10.79 μM | (against SLIGKV-induced signaling) |

Note: The specific cell line and assay conditions for the IC₅₀ value are not detailed in the readily available public information and would require access to the primary research data, likely found within the cited patent or related publications.

Signaling Pathways and Experimental Workflows

The inhibition of PAR-2 by PAR-2-IN-1 can be assessed through various in vitro and in vivo assays that measure the downstream consequences of PAR-2 activation.

PAR-2 Signaling Pathway

Activation of PAR-2 leads to the coupling of several G-protein subtypes, including Gαq, Gαi, and Gα12/13, as well as β-arrestin-mediated pathways. This diverse coupling results in the activation of multiple downstream effectors. A key pathway initiated by Gαq coupling is the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events can culminate in the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.

References

An In-depth Technical Guide to Protease-Activated Receptor 2 (PAR-2) Inhibitor Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and potential off-target effects of inhibitors targeting Protease-Activated Receptor 2 (PAR-2). PAR-2, a G protein-coupled receptor (GPCR), is a key player in inflammation, pain, and various other physiological and pathological processes, making it an attractive target for therapeutic intervention. Understanding the precise interactions of small molecule inhibitors with PAR-2, as well as their engagement with other cellular targets, is critical for the development of safe and effective therapeutics.

Introduction to PAR-2 and Its Signaling

Protease-activated receptors are unique in their mechanism of activation, which involves proteolytic cleavage of their extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades. PAR-2 activation is coupled to multiple G protein pathways, including Gαq/11, Gα12/13, and Gαi/o, leading to diverse cellular responses.

PAR-2 Signaling Pathways

The activation of PAR-2 triggers a complex network of intracellular signaling events. The primary pathways are depicted in the diagram below.

Target Specificity of PAR-2 Inhibitors

A critical aspect of developing a PAR-2 inhibitor is ensuring its specificity for the intended target. High specificity minimizes the potential for off-target effects and associated toxicities. Several small molecule inhibitors of PAR-2 have been developed and characterized for their potency and selectivity. While a compound named "PAR-2-IN-2" is not prominently described in publicly available scientific literature, this guide will utilize data from well-characterized PAR-2 inhibitors to illustrate the principles of target specificity.

Quantitative Analysis of On-Target Activity

The potency of PAR-2 inhibitors is typically determined using in vitro biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50) are common metrics used to quantify the on-target activity. The following tables summarize the reported on-target activities of several known PAR-2 inhibitors.

Table 1: On-Target Activity of PAR-2 Inhibitors (Calcium Flux Assay)

| Compound | Assay Type | Cell Line | Agonist | IC50 / pIC50 | Reference |

| I-287 | Gαq Activation (BRET) | HEK293 | SLIGKV-NH₂ | IC50 = 45-390 nM | [1][2] |

| C391 | Calcium Signaling | 16HBE14o- | 2-at-LIGRL-NH₂ | IC50 = 1.30 µM | [3] |

| GB88 | Calcium Mobilization | HT29 | 2f-LIGRLO-NH₂ | IC50 = 1-10 µM | [4] |

| AZ8838 | Calcium Mobilization | 1321N1-hPAR2 | SLIGRL-NH₂ | pIC50 = 5.70 ± 0.02 | [5] |

| AZ3451 | Calcium Mobilization | 1321N1-hPAR2 | SLIGRL-NH₂ | pIC50 = 8.6 ± 0.1 |

Table 2: On-Target Activity of PAR-2 Inhibitors (Other Signaling Pathways)

| Compound | Assay Type | Cell Line | Agonist | IC50 / pIC50 | Reference |

| I-287 | Gα12/13 Activation (BRET) | HEK293 | SLIGKV-NH₂ | IC50 = 45-390 nM | |

| C391 | pERK1/2 Inhibition | HT-29 | - | IC50 = 14 µM | |

| GB88 | PKC Phosphorylation | HT29 | 2f-LIGRLO-NH₂ | Antagonist | |

| AZ8838 | IP1 Formation | 1321N1-hPAR2 | SLIGRL-NH₂ | pIC50 = 5.84 ± 0.02 | |

| AZ3451 | IP1 Formation | 1321N1-hPAR2 | SLIGRL-NH₂ | pIC50 = 7.65 ± 0.02 | |

| AZ8838 | ERK1/2 Phosphorylation | U2OS-hPAR2 | SLIGRL-NH₂ | pIC50 = 5.7 ± 0.1 | |

| AZ3451 | ERK1/2 Phosphorylation | U2OS-hPAR2 | SLIGRL-NH₂ | pIC50 = 6.44 ± 0.03 | |

| AZ8838 | β-arrestin-2 Recruitment | U2OS-hPAR2 | SLIGRL-NH₂ | pIC50 = 6.1 ± 0.1 | |

| AZ3451 | β-arrestin-2 Recruitment | U2OS-hPAR2 | SLIGRL-NH₂ | pIC50 = 7.06 ± 0.04 |

Off-Target Effects of PAR-2 Inhibitors

Off-target effects occur when a drug interacts with unintended biological molecules, which can lead to adverse effects or unexpected therapeutic outcomes. Identifying and characterizing these off-target interactions is a crucial step in drug development.

Strategies for Off-Target Profiling

A variety of experimental approaches are employed to identify the off-target profile of a small molecule inhibitor.

Off-Target Data for PAR-2 Inhibitors

Comprehensive off-target profiling data for many PAR-2 inhibitors is not always publicly available. However, some studies provide insights into their selectivity. For instance, the PAR-2 inhibitor E6795 has been shown to have minimal off-target interactions across extensive kinase and pharmacological panels. Similarly, I-287 is described as a selective PAR-2 inhibitor.

One interesting characteristic observed with some PAR-2 modulators is biased agonism . For example, GB88 acts as an antagonist of PAR-2-mediated Gq/11 signaling (e.g., calcium release) but functions as an agonist for other pathways, such as those involving ERK and RhoA activation. This highlights the complexity of PAR-2 pharmacology and the importance of profiling inhibitors across multiple signaling readouts.

Table 3: Summary of Off-Target Characteristics of Selected PAR-2 Inhibitors

| Compound | Off-Target Profile Summary | Key Findings | Reference |

| E6795 | High selectivity demonstrated in kinase and pharmacological panels. | Minimal off-target interactions observed. | |

| I-287 | Selective inhibitor of PAR-2. | Acts as a negative allosteric modulator of Gαq and Gα12/13 signaling, with no effect on Gi/o signaling or β-arrestin recruitment. | |

| GB88 | Biased antagonist/agonist. | Antagonizes Gq/11-mediated calcium signaling but acts as an agonist for ERK, RhoA, and cAMP pathways. | |

| C391 | Peptidomimetic antagonist. | Shows partial agonistic activity at higher concentrations. |

Detailed Experimental Protocols

To ensure reproducibility and accuracy in assessing the target specificity and off-target effects of PAR-2 inhibitors, detailed and standardized experimental protocols are essential.

Calcium Flux Assay

This assay measures the ability of a compound to inhibit PAR-2-mediated increases in intracellular calcium concentration, a hallmark of Gq/11 activation.

Objective: To determine the potency of a test compound in inhibiting PAR-2 agonist-induced calcium mobilization.

Materials:

-

Cells expressing PAR-2 (e.g., HEK293-hPAR2, 16HBE14o-).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

PAR-2 agonist (e.g., SLIGKV-NH₂, Trypsin).

-

Test compound (e.g., this compound).

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR®, FlexStation®).

-

Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

-

Cell Plating: Seed cells into microplates at a predetermined optimal density and allow them to adhere overnight.

-

Dye Loading: Remove the growth medium and add the fluorescent calcium dye, prepared according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.

-

Compound Pre-incubation: Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate reading and, after establishing a baseline, inject the PAR-2 agonist. Continue to record the fluorescence signal for a set duration.

-

Data Analysis: The change in fluorescence intensity over time is measured. The peak fluorescence response is used to calculate the percent inhibition for each concentration of the test compound. An IC50 curve is then generated to determine the potency of the inhibitor.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PAR-2, a key event in receptor desensitization and G protein-independent signaling.

Objective: To quantify the ability of a test compound to inhibit PAR-2 agonist-induced β-arrestin recruitment.

Materials:

-

Cells co-expressing PAR-2 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter® or Promega NanoBRET™ technology).

-

Assay-specific substrate and detection reagents.

-

PAR-2 agonist.

-

Test compound.

-

Luminometer or a plate reader capable of detecting the specific signal (e.g., chemiluminescence, BRET).

Procedure:

-

Cell Plating: Plate the engineered cells in the appropriate microplates.

-

Compound Incubation: Add the test compound at various concentrations and incubate as required.

-

Agonist Stimulation: Add the PAR-2 agonist to induce receptor activation and β-arrestin recruitment.

-

Signal Detection: After a defined incubation period, add the detection reagents and measure the signal according to the assay manufacturer's protocol.

-

Data Analysis: The signal generated is proportional to the extent of β-arrestin recruitment. Calculate the percent inhibition for each compound concentration and generate an IC50 curve.

Proteomic Profiling for Off-Target Identification

This approach aims to identify the cellular proteins that directly bind to the test compound.

Objective: To identify the direct binding partners of a PAR-2 inhibitor in a complex proteome.

Materials:

-

Test compound immobilized on a solid support (e.g., beads) or a clickable version of the compound.

-

Cell lysate from a relevant cell line or tissue.

-

Wash buffers.

-

Elution buffer.

-

Enzymes for protein digestion (e.g., trypsin).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Protein identification and quantification software.

Procedure:

-

Affinity Purification: Incubate the immobilized or clickable test compound with the cell lysate to allow for binding of target and off-target proteins.

-

Washing: Thoroughly wash the solid support to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the support.

-

Protein Digestion: Digest the eluted proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins.

-

Data Analysis: Use bioinformatics tools to identify proteins that are significantly enriched in the presence of the test compound compared to a control. These enriched proteins are potential off-targets.

Conclusion

The development of highly specific PAR-2 inhibitors holds significant promise for the treatment of a range of diseases. A thorough understanding of a compound's on-target potency, selectivity, and potential off-target interactions is paramount for its successful progression as a therapeutic candidate. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of PAR-2 inhibitors. As research in this field continues, the application of these and other advanced techniques will be instrumental in the discovery and development of the next generation of safe and effective PAR-2-targeted therapies.

References

- 1. medkoo.com [medkoo.com]

- 2. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Understanding PAR-2 Function Through its Selective Inhibitor: PAR-2-IN-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) critically involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus, exposes a tethered ligand that initiates downstream signaling. The study of PAR-2 has been greatly advanced by the development of specific molecular tools, such as the small molecule inhibitor PAR-2-IN-2 (also known as compound P-596). This technical guide provides a comprehensive overview of PAR-2 function, its signaling pathways, and the utility of this compound as a research tool. We present available quantitative data for this compound, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate further investigation into the therapeutic potential of targeting PAR-2.

Introduction to Protease-Activated Receptor 2 (PAR-2)

Protease-Activated Receptor 2 (PAR-2) is a member of the protease-activated receptor family, a unique class of GPCRs. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by the proteolytic cleavage of their N-terminal domain by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor's second extracellular loop to initiate intracellular signaling cascades.[1]

PAR-2 is widely expressed in various tissues and cell types, including epithelial cells, endothelial cells, neurons, and immune cells.[1] Its activation is implicated in a range of biological responses, from inflammation and pain transmission to tissue remodeling and cancer progression.[2][3] Given its role in numerous disease states, PAR-2 has emerged as a promising therapeutic target.

PAR-2 Signaling Pathways

Upon activation, PAR-2 can couple to multiple heterotrimeric G proteins, leading to the activation of distinct downstream signaling pathways. This signaling is not monolithic and can be influenced by the activating protease and the cellular context. The primary signaling cascades initiated by PAR-2 are:

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gαs Pathway: Coupling to Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).

-

Gαi/o Pathway: Activation of the Gαi/o pathway inhibits adenylyl cyclase, resulting in decreased cAMP levels.

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is involved in cytoskeletal rearrangements and cell migration.

-

β-Arrestin Pathway: In addition to G protein-dependent signaling, PAR-2 can also signal through a G protein-independent pathway involving the recruitment of β-arrestins. β-arrestins can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), leading to the regulation of gene expression and other cellular processes.

References

Preliminary In Vitro Profile of PAR-2-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its extracellular domain to reveal a tethered ligand, makes it an attractive target for therapeutic intervention. This document provides a technical guide to the preliminary in vitro characteristics of PAR-2-IN-2, a known inhibitor of PAR-2 signaling. Due to the limited availability of public data, this guide summarizes the currently known quantitative information and outlines general experimental protocols relevant to the study of PAR-2 inhibitors.

Core Data Presentation

The primary quantitative data available for this compound pertains to its inhibitory potency against a synthetic PAR-2 agonist.

| Compound | Parameter | Value | Assay Condition |

| This compound | IC50 | 10.79 μM | Inhibition of PAR-2 activating peptide, SLIGKV |

| IC50 | >200 μM | Inhibition of trypsin |

Table 1: Inhibitory Potency of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.

Mechanism of Action and Signaling Pathways

PAR-2 is activated by various serine proteases, such as trypsin and mast cell tryptase, which cleave the N-terminal domain of the receptor. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation initiates intracellular signaling cascades primarily through the Gαq/11 G-protein subunit, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentrations.[1] Additionally, PAR-2 activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]

This compound is characterized as an inhibitor of PAR-2, suggesting it interferes with these signaling events. Its significantly lower potency against the protease trypsin compared to the PAR-2 activating peptide SLIGKV indicates that it likely acts as a direct antagonist at the receptor level rather than by inhibiting the activating protease.

Key Experimental Protocols

While specific in vitro studies detailing the use of this compound are not publicly available, the following are standard methodologies employed to characterize PAR-2 inhibitors.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the functional inhibition of PAR-2, as the receptor's activation is known to cause a rapid increase in intracellular calcium.

Objective: To determine the inhibitory effect of this compound on PAR-2 agonist-induced intracellular calcium mobilization.

General Protocol:

-

Cell Culture: Culture a suitable cell line endogenously expressing PAR-2 (e.g., various epithelial or endothelial cells) or a cell line recombinantly expressing human PAR-2 in a 96-well black, clear-bottom plate until a confluent monolayer is formed.

-

Fluorescent Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

-

Compound Incubation: After washing to remove excess dye, incubate the cells with varying concentrations of this compound or vehicle control for a predetermined period.

-

Agonist Stimulation and Signal Detection: Measure the baseline fluorescence using a fluorescence plate reader. Add a known concentration of a PAR-2 agonist (e.g., SLIGKV or trypsin) to the wells and immediately begin kinetic reading of fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The inhibitory effect of this compound is calculated by comparing the peak fluorescence in compound-treated wells to that in vehicle-treated wells. An IC50 value can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay

This assay evaluates the impact of the inhibitor on a key downstream signaling event following PAR-2 activation.

Objective: To measure the inhibition of PAR-2 agonist-induced ERK1/2 phosphorylation by this compound.

General Protocol:

-

Cell Culture and Starvation: Seed cells expressing PAR-2 in a multi-well plate. Once they reach a suitable confluency, serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.

-

Compound Pre-treatment: Treat the cells with different concentrations of this compound or a vehicle control for a defined pre-incubation time.

-

Agonist Stimulation: Add a PAR-2 agonist (e.g., SLIGKV or trypsin) and incubate for a time optimal for inducing ERK1/2 phosphorylation (typically 5-15 minutes).

-

Cell Lysis: Terminate the stimulation by washing the cells with cold phosphate-buffered saline (PBS) and then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Quantification of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates can be quantified using various methods, such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-ERK1/2 and total ERK1/2.

-

ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated and total ERK1/2.

-

In-Cell Western/On-Cell ELISA: Fix and permeabilize cells in the plate and use fluorescently labeled antibodies to detect the target proteins directly in the wells.

-

-

Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. The inhibitory effect of this compound is determined by comparing the normalized signal in treated versus untreated (agonist-only) cells. An IC50 value can be calculated from the concentration-response curve.

Visualizations

PAR-2 Signaling Pathway

Caption: Simplified PAR-2 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vitro Inhibition Assay

Caption: A generalized workflow for assessing the inhibitory activity of this compound in a cell-based assay.

Conclusion and Future Directions

The currently available data on this compound is limited, primarily identifying it as a micromolar inhibitor of PAR-2 activation by the synthetic agonist SLIGKV. To build a comprehensive in vitro profile, further studies are necessary. These should include detailed characterization in functional assays such as calcium mobilization and ERK phosphorylation to confirm its mechanism of action and potency in a cellular context. Additionally, evaluating its selectivity against other PAR family members and a broader panel of proteases would be crucial in determining its specificity and potential as a research tool or therapeutic lead. The experimental protocols outlined in this guide provide a framework for conducting such in-depth in vitro studies.

References

Unveiling the Role of PAR-2 Inhibition in Cell Signaling: A Technical Guide

Disclaimer: The specific compound "PAR-2-IN-2" is not found in the current scientific literature. This guide provides a comprehensive overview of the principles of Protease-Activated Receptor 2 (PAR2) inhibition for basic research in cell signaling, using a well-characterized PAR2 antagonist as a representative example to illustrate the concepts, data, and experimental protocols.

Introduction to Protease-Activated Receptor 2 (PAR2)

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes, including inflammation, pain perception, and tissue repair.[1][2] Unlike conventional receptors activated by ligand binding, PAR2 is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1][3][4] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, thereby initiating downstream signaling cascades.

PAR2 activation triggers a diverse array of intracellular signaling pathways. Depending on the activating protease and the cellular context, PAR2 can couple to different G proteins, including Gαq/11, Gαi, and Gα12/13, as well as engaging G protein-independent pathways through β-arrestin recruitment. This signaling promiscuity underlines the complex and multifaceted role of PAR2 in cellular responses. Given its significant involvement in inflammatory diseases and pain, PAR2 has emerged as an attractive therapeutic target.

The Promise of PAR2 Inhibition in Research and Drug Development

The development of potent and selective PAR2 antagonists is crucial for dissecting the intricate roles of PAR2 in various disease models and for validating it as a therapeutic target. These inhibitors are invaluable tools for basic research, allowing scientists to probe the specific contributions of PAR2 signaling in complex biological systems. This guide focuses on the application of a representative PAR2 inhibitor in cell signaling research.

Core Principles of PAR2 Inhibition

A PAR2 inhibitor functions by blocking the activation of the receptor. This can be achieved through various mechanisms, such as competing with the tethered ligand for its binding site or by stabilizing the receptor in an inactive conformation. The ideal inhibitor exhibits high potency, selectivity for PAR2 over other PAR family members, and the ability to block signaling pathways initiated by various activating proteases.

Quantitative Analysis of PAR2 Inhibition

To characterize the efficacy of a PAR2 inhibitor, several quantitative assays are employed. The data is typically presented in a structured format to allow for clear comparison of the inhibitor's effects under different conditions.

| Parameter | Assay Type | Agonist Used | Inhibitor IC50 | Cell Line | Key Findings |